molecular formula C40H56N10O10S B1253167 3-Deoxy-ile-5-ala-amaninamide CAS No. 78897-51-5

3-Deoxy-ile-5-ala-amaninamide

Cat. No.: B1253167
CAS No.: 78897-51-5
M. Wt: 869 g/mol
InChI Key: ZIHFETPUBFUNLK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Deoxy-ile-5-ala-amaninamide involves complex peptide synthesis techniques. The synthetic route typically includes the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) followed by cyclization to form the cyclic structure. The reaction conditions often involve the use of protecting groups to prevent side reactions and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-Deoxy-ile-5-ala-amaninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its interactions with cellular components and its role in cellular processes.

    Medicine: Studied for its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects by inhibiting RNA polymerase II, an enzyme crucial for the transcription of DNA into messenger RNA (mRNA). This inhibition disrupts protein synthesis, leading to cell death. The molecular targets include the active site of RNA polymerase II, where the compound binds and prevents the elongation of the RNA chain .

Comparison with Similar Compounds

Similar compounds include other amatoxins such as alpha-amanitin and beta-amanitin. These compounds share a similar cyclic peptide structure and mechanism of action but differ in their specific amino acid sequences and toxicity levels. 3-Deoxy-ile-5-ala-amaninamide is unique due to its specific structural features and potent biological activity .

Properties

CAS No.

78897-51-5

Molecular Formula

C40H56N10O10S

Molecular Weight

869 g/mol

IUPAC Name

2-[13,34-di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide

InChI

InChI=1S/C40H56N10O10S/c1-6-18(3)31-37(58)42-15-30(53)44-27-17-61-39-23(22-10-8-9-11-24(22)47-39)13-25(34(55)43-20(5)33(54)48-31)45-38(59)32(19(4)7-2)49-36(57)28-12-21(51)16-50(28)40(60)26(14-29(41)52)46-35(27)56/h8-11,18-21,25-28,31-32,47,51H,6-7,12-17H2,1-5H3,(H2,41,52)(H,42,58)(H,43,55)(H,44,53)(H,45,59)(H,46,56)(H,48,54)(H,49,57)

InChI Key

ZIHFETPUBFUNLK-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NC(C(=O)N1)C)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NC(C(=O)N1)C)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3

Synonyms

3-deoxy-Ile-5-Ala-amaninamide
amaninamide, deoxy-Ile(3)-Ala(5)-
amaninamide, deoxyisoleucyl(3)-alanine(5)-
S-deoxo-Ile(3)-Ala(5)-amaninamide

Origin of Product

United States

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